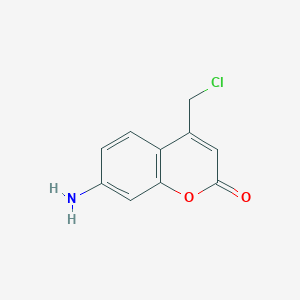

7-Amino-4-chloromethylcoumarin

Descripción general

Descripción

7-Amino-4-chloromethylcoumarin is a derivative of coumarin, a chemical compound that belongs to the class of benzopyrones. It is characterized by a coumarin core structure with an amino group at the 7th position and a chloromethyl group at the 4th position. This compound is of interest due to its potential applications in photochemical reactions and as a fluorogenic marker for the detection of proteases.

Synthesis Analysis

The synthesis of 7-amino-4-chloromethylcoumarin derivatives has been explored through various methods. For instance, a series of 4-chloro-7-dialkylaminocoumarins were synthesized by reacting m-diethylaminophenol and other aminophenols with malonic acids in the presence of phosphorus oxychloride . Additionally, an improved procedure using the phosphorous oxychloride anhydride method was reported for the synthesis of fully protected aminoacyl 7-amino-4-methylcoumarin amide derivatives, with yields ranging from 50% to 75% .

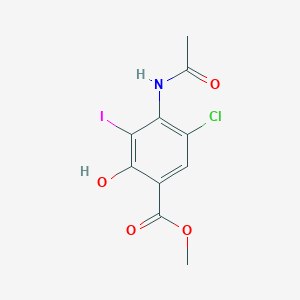

Molecular Structure Analysis

The molecular structure of 7-amino-4-chloromethylcoumarin derivatives has been elucidated using various spectroscopic techniques. For example, the stereochemical structure of photochemically synthesized heterocyclic compounds was demonstrated using PMR spectroscopy . The spectral and luminescence characteristics of these compounds have also been investigated, providing insights into their molecular structure and potential applications .

Chemical Reactions Analysis

7-Amino-4-chloromethylcoumarin derivatives undergo a variety of chemical reactions. Photochemical reactions of 7-aminocoumarins with different olefins and acetylenes have been studied, revealing products of heterocyclization involving the amino group and resulting in regiospecific and stereospecific photoreactions . These reactions are significant for the synthesis of compounds with potential applications in luminescence and as fluorogenic markers.

Physical and Chemical Properties Analysis

The physical and chemical properties of 7-amino-4-chloromethylcoumarin derivatives are influenced by their molecular structure. The synthesis and purification of 7-amino-4-(trifluoromethyl)coumarin, a related compound, have been investigated, and its use as a fluorescent marker for proteinase detection highlights its sensitive detection capabilities . The solid-phase synthesis method for fluorogenic protease substrates based on 7-amino-4-carbamoylmethylcoumarin (ACC) further demonstrates the utility of these compounds in biochemical assays .

Aplicaciones Científicas De Investigación

Application in Ocular Treatments

7-Amino-4-chloromethylcoumarin derivatives have shown efficacy in ocular treatments. Specifically, they have been used to create compounds that inhibit carbonic anhydrase isozymes, which, when applied topically in the rabbit eye, effectively lower intraocular pressure by reducing aqueous humor production (Renzi, Scozzafava & Supuran, 2000).

Fluorescent Probing and Imaging

A new series of 7-hydroxy-coumarin derivatives, addressing the limitations of the commercially available probe CMAC (7-amino-4-chloromethylcoumarin), was developed for vacuole-specific fluorescent probing in live cell imaging. These derivatives exhibit superior photophysical properties and have been used for effective live cell imaging in unicellular parasitic protozoa and yeast cells (Raghuvanshi et al., 2017).

Anticoagulant and Antitubercular Potential

Derivatives of 7-amino-4-chloromethylcoumarin have been synthesized and identified as potent inhibitors of blood coagulation enzymes. Some derivatives have shown significant anticoagulant effects in vitro and may have potential for in vivo applications (Kam et al., 1994). Additionally, 7-amino-4-methylcoumarin, a related compound, has demonstrated notable in vitro antitubercular activity (Tandon et al., 2011).

Investigating Cellular Protease Activity

7-Amino-4-chloromethylcoumarin has been used in a novel approach to measure calpain protease activity in hepatocytes. A synthesized calpain protease substrate incorporating this compound allowed for the quantification of intracellular proteolytic activity in response to ATP-induced cytosolic calcium increases (Rosser, Powers & Gores, 1993).

Neurodegenerative Disease Research

Research into 7-amidocoumarins, which include derivatives of 7-amino-4-methylcoumarin, has highlighted their potential as multitarget agents against neurodegenerative diseases like Parkinson's and Alzheimer's. Modulating the substitution patterns of these compounds has resulted in molecules with significant activity against enzymes relevant to these diseases (Rodríguez-Enríquez et al., 2020).

Detection of Specific Proteases

7-Amino-4-methylcoumarin, a closely related compound, is used as a fluorescent probe attached to peptides for detecting specific proteases like chymotrypsin. This application is particularly important in diseases where these proteases are expressed (Yamawaki, Yufu & Kato, 2021).

Mecanismo De Acción

Target of Action

The primary target of 7-Amino-4-chloromethylcoumarin, also known as CellTracker Blue CMAC , is the thiol groups present in cells . This compound is a thiol-reactive probe and is used for long-term tracing of living cells .

Mode of Action

7-Amino-4-chloromethylcoumarin freely passes through cell membranes . Once inside the cell, it reacts with thiol groups, utilizing a glutathione S-transferase–mediated reaction . This reaction transforms the compound into cell-impermeant reaction products .

Biochemical Pathways

The biochemical pathway primarily involved in the action of 7-Amino-4-chloromethylcoumarin is the glutathione pathway . Glutathione S-transferase, a ubiquitous enzyme present in most cells, mediates the reaction between the compound and thiol groups .

Pharmacokinetics

The pharmacokinetics of 7-Amino-4-chloromethylcoumarin involves its transformation into cell-impermeant reaction products once it enters the cell . These reaction products are retained in the cells for an extended period, allowing for multigenerational tracking .

Result of Action

The result of the action of 7-Amino-4-chloromethylcoumarin is the generation of cell-impermeant fluorescent dye-thioether adducts . These adducts can be fixed with aldehyde fixatives, permitting long-term sample storage . The compound is transformed into a product that exhibits strong fluorescence and relatively uniform cytoplasmic staining , making it an excellent tool for monitoring cell movement, location, proliferation, migration, chemotaxis, and invasion .

Action Environment

The action of 7-Amino-4-chloromethylcoumarin is influenced by the cellular environment. The compound is designed to exhibit fluorescence for at least 72 hours (typically three to six generations) under physiological pH . It is recommended to handle the compound in a well-ventilated place, avoid contact with skin and eyes, and prevent the formation of dust and aerosols .

Direcciones Futuras

In order to address the existing limitations of the commercially available fluorescent probe CMAC (7-amino-4-chloromethylcoumarin), a new series of highly fluorescent donor–acceptor 7-hydroxy-coumarin derivatives was prepared and these derivatives were used as vacuole specific fluorescent probes for live cell imaging of unicellular parasitic protozoa L. donovani promastigotes and yeast cells S. pombe and S. cerevisiae .

Propiedades

IUPAC Name |

7-amino-4-(chloromethyl)chromen-2-one | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H8ClNO2/c11-5-6-3-10(13)14-9-4-7(12)1-2-8(6)9/h1-4H,5,12H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VIEYMVWPECAOCY-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

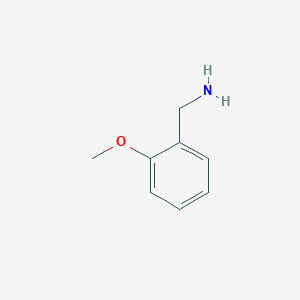

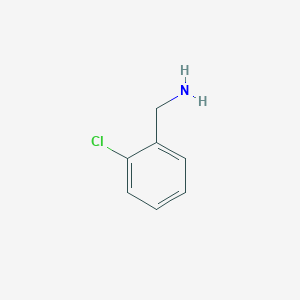

Canonical SMILES |

C1=CC2=C(C=C1N)OC(=O)C=C2CCl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H8ClNO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID90376327 | |

| Record name | 7-amino-4-chloromethylcoumarin | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90376327 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

209.63 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

7-Amino-4-chloromethylcoumarin | |

CAS RN |

147963-22-2 | |

| Record name | 7-Amino-4-chloromethylcoumarin | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0147963222 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 7-amino-4-chloromethylcoumarin | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90376327 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthesis routes and methods

Procedure details

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Q & A

Q1: How does 7-Amino-4-chloromethylcoumarin (CMAC) interact with its target and what are the downstream effects?

A1: CMAC is a fluorescent dye that enters cells and reacts with glutathione (GSH) in the presence of glutathione S-transferase (GST). [] This conjugation leads to the formation of a fluorescent adduct, which is retained within the cell, particularly in compartments with high GSH concentrations, such as vacuoles and lysosomes. [, , ] This property has been exploited to track cells, study vacuolar dynamics, and assess cellular viability. [, , ]

Q2: What is the structural characterization of CMAC, including its molecular formula, weight, and spectroscopic data?

A2: While the provided research papers primarily focus on CMAC's application, they don't explicitly state its molecular formula, weight, or detailed spectroscopic data. A comprehensive reference source on chemical properties is recommended for this information.

Q3: Is CMAC known to exhibit catalytic properties? What are its applications in this context?

A4: CMAC itself does not exhibit catalytic properties. It acts as a substrate for GST, becoming fluorescent upon conjugation with GSH. It is not used for catalyzing chemical reactions. []

Q4: How stable is CMAC under various conditions, and what formulation strategies can be used to improve its stability, solubility, or bioavailability?

A4: The research papers mainly focus on CMAC's applications and do not provide comprehensive data on its stability under different conditions or formulation strategies.

Q5: How do researchers ensure compliance with SHE (Safety, Health, and Environment) regulations when working with CMAC? What are the risk minimization strategies and responsible practices?

A8: While the research papers highlight CMAC's low cytotoxicity at working concentrations, [, ] they don't provide specific details about SHE regulations or risk minimization strategies for this compound. It's crucial to consult relevant safety data sheets and follow established laboratory safety protocols.

Q6: What is known about the Pharmacokinetics and Pharmacodynamics (PK/PD) of CMAC? Are there studies on its ADME (absorption, distribution, metabolism, excretion) and in vivo activity and efficacy?

A6: The research primarily focuses on using CMAC as a fluorescent probe in in vitro settings. Detailed PK/PD studies, including ADME and in vivo efficacy data, are not elaborated upon in these papers.

Q7: What analytical methods and techniques are commonly employed to characterize, quantify, and monitor CMAC?

A11: Flow cytometry is a primary analytical technique used to detect and quantify CMAC fluorescence in cells. [, ] This technique allows for single-cell analysis and sorting based on fluorescence intensity. Microscopy, particularly fluorescence microscopy, is also employed to visualize CMAC localization within cells and tissues. []

Q8: Has CMAC been investigated for potential resistance mechanisms and cross-resistance with other compounds or classes?

A8: The research papers provided do not discuss resistance mechanisms or cross-resistance related to CMAC.

Q9: Are there any known alternatives or substitutes for CMAC, and how do they compare in terms of performance, cost, and impact?

A13: Several fluorescent dyes with similar applications exist, such as CellTracker™ Green CMFDA, which targets cellular esterases. [] The choice of an alternative depends on the specific application, considering factors like cell permeability, specificity, fluorescence properties, and cost.

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![3-[(4-Fluorophenoxy)methyl]piperidine](/img/structure/B130903.png)

![benzyl (3S)-2-[(2S)-2-[(2-methylpropan-2-yl)oxycarbonylamino]propanoyl]-3,4-dihydro-1H-isoquinoline-3-carboxylate](/img/structure/B130913.png)

![8-Chloro-1-phenyl-[1,2,4]triazolo[4,3-a]quinoxalin-4-amine](/img/structure/B130919.png)

![2-amino-7-[(3R,5R)-5-(hydroxymethyl)oxolan-3-yl]-1H-pyrrolo[2,3-d]pyrimidin-4-one](/img/structure/B130928.png)